6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Brand Name: Vulcanchem
CAS No.: 42754-97-2
VCID: VC2901229
InChI: InChI=1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11)
SMILES: C1=NNC2=C1C(=O)NC(=N2)Cl
Molecular Formula: C5H3ClN4O
Molecular Weight: 170.56 g/mol

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

CAS No.: 42754-97-2

Cat. No.: VC2901229

Molecular Formula: C5H3ClN4O

Molecular Weight: 170.56 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one - 42754-97-2

Specification

CAS No. 42754-97-2
Molecular Formula C5H3ClN4O
Molecular Weight 170.56 g/mol
IUPAC Name 6-chloro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11)
Standard InChI Key IHMWOTGINGMVHR-UHFFFAOYSA-N
SMILES C1=NNC2=C1C(=O)NC(=N2)Cl
Canonical SMILES C1=NNC2=C1C(=O)NC(=N2)Cl

Introduction

Chemical Properties and Structure

Basic Information

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a crystalline compound with the CAS number 42754-97-2 . It consists of a fused ring system containing pyrazole and pyrimidine rings, with a chlorine atom at position 6 and a ketone group at position 4.

Physical and Chemical Characteristics

The compound has several key physical and chemical properties that are relevant to its handling and applications:

PropertyValue
Molecular FormulaC5H3ClN4O
Molecular Weight170.56 g/mol
CAS Number42754-97-2
AppearanceSolid
MDL NumberMFCD12828341

The compound contains multiple nitrogen atoms within its heterocyclic structure, which contributes to its potential for hydrogen bonding and interactions with biological targets . The presence of the chlorine atom at position 6 provides a reactive site for further derivatization, making this compound valuable as a synthetic intermediate.

Synonyms and Alternative Nomenclature

This compound is known by several alternative names in scientific literature and commercial catalogs:

  • 6-Chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • 6-Chloro-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 6-chloro-1,5-dihydro-

  • 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

The variations in nomenclature reflect different tautomeric forms and numbering conventions for this heterocyclic system.

Synthetic Methodologies

Synthetic Pathways

The synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves a multi-step process starting from simpler pyrazolopyrimidine derivatives. One common synthetic approach involves the selective hydrolysis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

A typical synthesis protocol involves:

  • Starting with 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • Performing controlled hydrolysis in the presence of sodium hydroxide (NaOH)

  • Using a solvent mixture of 1,4-dioxane and water to facilitate the reaction

  • Purification to obtain the final product

This synthetic pathway allows for the selective replacement of one chlorine atom with a ketone functionality while preserving the second chlorine at position 6.

Reaction Mechanisms

The hydrolysis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine proceeds through nucleophilic aromatic substitution at the C-4 position. The reaction's selectivity is governed by the differential reactivity of the two chlorine atoms in the molecule, with the C-4 position being more susceptible to nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atoms in the pyrimidine ring.

Applications in Research and Development

Role as a Chemical Building Block

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one serves primarily as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural features make it an ideal intermediate for synthesizing more complex molecules with potential biological activities. The compound's reactivity profile is determined by:

  • The chlorine atom at position 6, which can undergo nucleophilic substitution reactions

  • The lactam (ketone) functionality at position 4

  • The nitrogen atoms in the pyrazole and pyrimidine rings, which can participate in various reactions and interactions

ManufacturerProduct NumberPackagingPrice (USD)
TRCC384680100mg$220
AK ScientificY9096250mg$222
Matrix Scientific1887931g$503
Matrix Scientific1887935g$1508
CrysdotCD111251761g$329

The compound is typically sold in small quantities ranging from 100 mg to 5 g, with prices varying based on quantity and purity . This pricing structure reflects its status as a specialty research chemical rather than a bulk commodity.

Manufacturer Information

Several chemical manufacturers produce this compound for research purposes:

  • Toronto Research Chemicals (TRC)

  • AK Scientific

  • Matrix Scientific

  • Crysdot

  • Accela ChemBio Co., Ltd.

  • Yantai Shengkailun Chemical Technology Co., Ltd.

These suppliers primarily serve the research and development community, providing the compound for use in laboratory settings.

Structural Relevance in Medicinal Chemistry

Pharmacophore Properties

The pyrazolo[3,4-d]pyrimidine scaffold present in 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a significant pharmacophore in medicinal chemistry. This heterocyclic framework is structurally related to the purine system found in many biological molecules, which partly explains its importance in drug discovery .

Key structural features that contribute to the compound's potential pharmaceutical relevance include:

  • The fused bicyclic system providing structural rigidity

  • Multiple nitrogen atoms serving as hydrogen bond acceptors

  • The chlorine substituent offering a site for modification and enhancing binding to target proteins

  • The lactam group potentially participating in hydrogen bonding interactions with biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator